

The Atmospheric Chemistry of Carbon Suboxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Carbon oxide
Cat. No.:	B1173338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon suboxide (C_3O_2), a linear cumulene with the structure $O=C=C=C=O$, is a reactive gas that has been detected in the atmosphere.^{[1][2]} While present at low concentrations, typically at sub-parts-per-trillion by volume (pptv) levels at the Earth's surface and up to around 10 pptv in regions influenced by sources like biomass burning, its role as a potential pollutant and precursor to oxidants warrants a thorough understanding of its atmospheric fate.^{[1][2]} This technical guide provides an in-depth analysis of the core atmospheric chemistry of carbon suboxide, summarizing key quantitative data, detailing experimental methodologies, and illustrating the principal reaction pathways.

Atmospheric Abundance and Lifetime

Atmospheric concentrations of carbon suboxide are generally low but can be elevated in plumes from biomass burning.^{[1][2]} The mean atmospheric lifetime of C_3O_2 is estimated to be approximately 3.2 days.^{[1][2]} The primary sink for atmospheric C_3O_2 is its reaction with the hydroxyl radical (OH).^[1]

Core Atmospheric Reactions

The atmospheric degradation of carbon suboxide is dominated by reactions with hydroxyl radicals and photolysis. Reactions with ozone and atomic oxygen are considered minor loss

processes.

Reaction with Hydroxyl Radical (OH)

The reaction with the hydroxyl radical is the most significant sink for atmospheric C₃O₂.^[1] The reaction proceeds via addition of the OH radical to the central carbon atom of C₃O₂.^[3] Theoretical studies indicate that the sole products of this reaction are carbon monoxide (CO) and carbon dioxide (CO₂).^[1]

Quantitative Data:

Parameter	Value	Conditions	Reference
Rate Constant (k _{OH})	(2.6 ± 0.5) × 10 ⁻¹² cm ³ molecule ⁻¹ s ⁻¹	295 K, pressure-independent (~25-1000 mbar)	[1]
Temperature Dependence	$k(T) = (1.1 \pm 0.5) \times 10^{-11} \exp(-(620 \pm 160)/T)$ cm ³ molecule ⁻¹ s ⁻¹	295-480 K	[1]

Photolysis

Carbon suboxide absorbs ultraviolet (UV) radiation in the atmospherically relevant spectral range, leading to its dissociation. The lack of distinct structure in its UV absorption spectrum suggests that the quantum yield for photolysis is unity ($\Phi = 1$) upon absorption of a photon.^[1] The primary products of photolysis are carbon monoxide (CO) and the C₂O radical, which is expected to further react to form CO.

Quantitative Data:

Parameter	Value	Wavelength Range	Reference
Quantum Yield (Φ)	~1 (assumed)	230-309 nm	[1]

Reaction with Ozone (O₃)

The reaction of carbon suboxide with ozone is slow and considered a minor atmospheric sink.

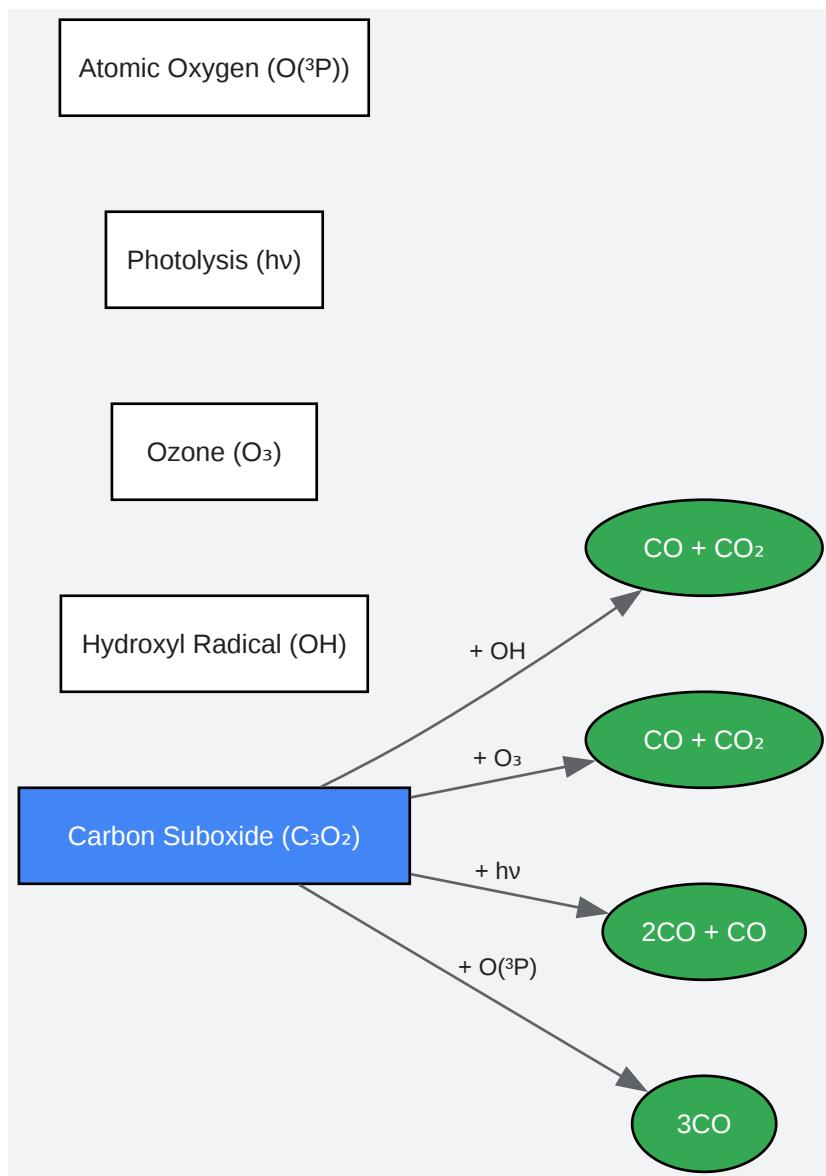
[1] Theoretical studies suggest the reaction proceeds via cycloaddition of ozone to one of the C=C double bonds, ultimately leading to the formation of CO and CO₂.[4]

Quantitative Data:

Parameter	Value	Conditions	Reference
Rate Constant (k _{O₃})	< 1.5 x 10 ⁻²¹ cm ³ molecule ⁻¹ s ⁻¹	295 K	[1]

Reaction with Atomic Oxygen (O(³P))

The reaction of ground-state atomic oxygen with carbon suboxide is a rapid process.


Experimental studies have shown that this reaction produces three molecules of carbon monoxide.

Quantitative Data:

Reactant	Products	Notes
O(³ P) + C ₃ O ₂	3CO	The reaction is highly exothermic.

Signaling Pathways and Logical Relationships

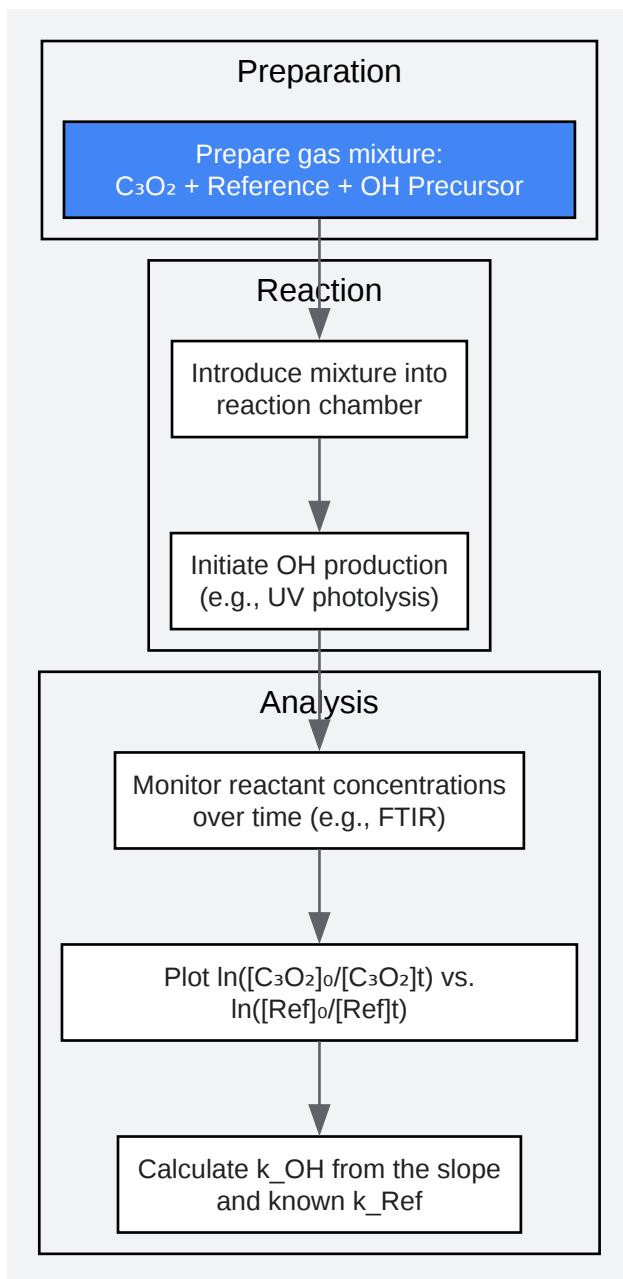
The following diagram illustrates the key atmospheric loss pathways for carbon suboxide.

[Click to download full resolution via product page](#)

Atmospheric degradation pathways of carbon suboxide.

Experimental Protocols

Synthesis of Carbon Suboxide


A common laboratory method for the synthesis of carbon suboxide involves the dehydration of malonic acid ($\text{CH}_2(\text{COOH})_2$) with phosphorus pentoxide (P_4O_{10}) at low temperatures.^[1] The resulting C_3O_2 gas is then typically diluted with an inert bath gas like nitrogen.^[1]

Relative Rate Method for OH Reaction Kinetics

The rate constant for the reaction of C_3O_2 with OH radicals is often determined using the relative rate method.^[1] This technique involves monitoring the simultaneous decay of C_3O_2 and a reference compound with a known OH reaction rate constant in the presence of a source of OH radicals.

Experimental Workflow:

- **Reactant Preparation:** A mixture of C_3O_2 , a reference compound (e.g., ethene), and an OH precursor (e.g., H_2O_2 or CH_3ONO) in a bath gas (e.g., synthetic air) is introduced into a reaction chamber.
- **OH Generation:** OH radicals are generated *in situ*, typically by photolysis of the precursor using UV lamps.
- **Concentration Monitoring:** The concentrations of C_3O_2 and the reference compound are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy.
- **Data Analysis:** The relative loss of C_3O_2 and the reference compound is plotted. The slope of this plot is equal to the ratio of their respective rate constants. Knowing the rate constant of the reference compound allows for the calculation of the rate constant for the reaction of C_3O_2 with OH.

[Click to download full resolution via product page](#)

Workflow for the relative rate experimental method.

Discharge Flow Tube Method for Atomic Oxygen Reaction Kinetics

The kinetics of the reaction between C_3O_2 and atomic oxygen are typically studied using a discharge flow tube apparatus.

Experimental Workflow:

- O-Atom Generation: Ground-state oxygen atoms ($O(^3P)$) are generated by passing a flow of O_2 or an O_2 /inert gas mixture through a microwave or radio frequency discharge.[5][6]
- Reactant Introduction: A known concentration of C_3O_2 is introduced into the main flow tube downstream of the discharge through a movable or fixed inlet.
- Reaction: The reaction between $O(^3P)$ and C_3O_2 occurs in the flow tube.
- Detection: The concentrations of $O(^3P)$ atoms and/or the products (CO) are monitored as a function of reaction time or distance along the flow tube. Common detection methods include chemiluminescence (e.g., from the reaction of O with NO) for O atoms and mass spectrometry or laser-induced fluorescence for C_3O_2 and CO.[4]
- Data Analysis: By measuring the decay of $O(^3P)$ in the presence of excess C_3O_2 (or vice versa), the pseudo-first-order rate constant can be determined. The bimolecular rate constant is then calculated from the slope of a plot of the pseudo-first-order rate constant versus the concentration of the excess reactant.

Conclusion

The atmospheric chemistry of carbon suboxide is primarily dictated by its reaction with the hydroxyl radical and, to a lesser extent, by photolysis. These processes lead to the formation of carbon monoxide and carbon dioxide. While present at low concentrations, understanding the sources, sinks, and atmospheric lifetime of C_3O_2 is crucial for a complete picture of atmospheric carbon chemistry. The experimental techniques outlined in this guide provide the foundation for the quantitative data that informs atmospheric models and our understanding of the role of this unique molecule in the Earth's atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. repository.library.noaa.gov [repository.library.noaa.gov]
- 3. heliophysics.gsfc.nasa.gov [heliophysics.gsfc.nasa.gov]
- 4. A Kinetic study of C₃O₂/H-Systems: Rate Constant of the Reactions C₃O₂ + H, HCCO + H and HCCO + O₂ at T = 285 - 566 K (2010) | P. van De Ven | 4 Citations [scispace.com]
- 5. Kinetics of the reaction of CF₃O₂ radicals with O(3P) atoms - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Atmospheric Chemistry of Carbon Suboxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173338#atmospheric-chemistry-of-carbon-suboxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com